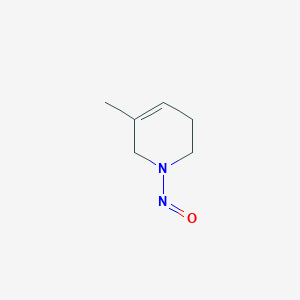
3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is part of the broader class of tetrahydropyridines, which are known for their diverse biological activities and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine typically involves the nitrosation of 3-methyl-1,2,5,6-tetrahydropyridine. This can be achieved using sodium nitrite in the presence of an acid, such as hydrochloric acid, under controlled temperature conditions . The reaction proceeds through the formation of a nitroso intermediate, which is then isolated and purified.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the nitrosating agents and intermediates.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted tetrahydropyridines, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can affect cellular functions. This interaction can trigger a cascade of biochemical events, including the activation or inhibition of specific pathways .
Comparison with Similar Compounds
Similar Compounds
1-Nitroso-1,2,3,6-tetrahydropyridine: Similar in structure but differs in the position of the nitroso group.
N-Nitroso-1,2,3,6-tetrahydropyridine: Another related compound with similar nitrosation properties.
Uniqueness
3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.
Properties
CAS No. |
75881-15-1 |
|---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
5-methyl-1-nitroso-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C6H10N2O/c1-6-3-2-4-8(5-6)7-9/h3H,2,4-5H2,1H3 |
InChI Key |
RBZOSFRSKQJQJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCN(C1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















